molecular formula C6H4Br2N2O4S B15324609 2,6-Dibromo-4-nitrobenzenesulfonamide CAS No. 1099660-65-7

2,6-Dibromo-4-nitrobenzenesulfonamide

Cat. No.: B15324609
CAS No.: 1099660-65-7
M. Wt: 359.98 g/mol
InChI Key: SKNBINLPTNMREZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitrobenzenesulfonamide is a high-purity chemical reagent designed for advanced research and development. This compound belongs to a class of benzenesulfonamide derivatives known for their significant utility in organic synthesis and medicinal chemistry. Its molecular structure, featuring bromine and nitro substituents, makes it a valuable intermediate for constructing more complex molecules, particularly in the exploration of pharmaceutical agents and specialized dyes. Researchers may find application for this compound in projects involving enzyme inhibition, where sulfonamide groups often play a key role, or as a precursor in the synthesis of compounds with potential biological activity. The electron-withdrawing nature of the nitro and bromine groups can influence the reactivity of the sulfonamide moiety, enabling selective reactions at this site for further functionalization. As a building block, it can be used to develop molecules for screening in various therapeutic areas. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1099660-65-7

Molecular Formula

C6H4Br2N2O4S

Molecular Weight

359.98 g/mol

IUPAC Name

2,6-dibromo-4-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14)

InChI Key

SKNBINLPTNMREZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Initial Bromination of 4-Nitroaniline

The synthesis begins with 4-nitroaniline, where bromine atoms are introduced at the 2- and 6-positions via electrophilic aromatic substitution. In a sulfuric acid medium (60% w/w), 4-nitroaniline undergoes bromination using liquid bromine at 20–25°C, achieving complete di-substitution after 4 hours. The reaction’s regioselectivity arises from the nitro group’s meta-directing effect, which deactivates the ring and favors bromination at the ortho positions relative to the amino group.

Key Conditions:

  • Molar Ratio: 1:1.3 (4-nitroaniline to bromine)
  • Solvent: Sulfuric acid (60%)
  • Temperature: 20–25°C
  • Yield: 86–90%

Hydrogen peroxide (30%) is added post-bromination to oxidize residual HBr, minimizing side reactions. The resulting 2,6-dibromo-4-nitroaniline is isolated via filtration and washed with cold ethanol to remove unreacted bromine.

Sulfonation and Sulfonamide Formation

The dibrominated intermediate is subsequently sulfonated using chlorosulfonic acid or sulfur trioxide. In a typical procedure, 2,6-dibromo-4-nitroaniline reacts with excess chlorosulfonic acid at 0–5°C, forming the sulfonyl chloride derivative. Ammonia gas is then bubbled through the solution to convert the sulfonyl chloride to the sulfonamide.

Reaction Mechanism:

  • Sulfonation:
    $$
    \text{Ar-H} + \text{ClSO}3\text{H} \rightarrow \text{Ar-SO}3\text{H} + \text{HCl}
    $$
  • Chlorination:
    $$
    \text{Ar-SO}3\text{H} + \text{PCl}5 \rightarrow \text{Ar-SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
    $$
  • Amination:
    $$
    \text{Ar-SO}2\text{Cl} + 2\text{NH}3 \rightarrow \text{Ar-SO}2\text{NH}2 + \text{NH}_4\text{Cl}
    $$

Optimization Notes:

  • Lower temperatures (0–5°C) prevent nitro group reduction during sulfonation.
  • Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride intermediate.

Multi-Step Synthesis from m-Dibromobenzene

Acylation and Reduction

An alternative route starts with m-dibromobenzene, which undergoes Friedel-Crafts acylation using acetyl chloride in the presence of AlCl₃. The resulting 2,6-dibromoacetophenone is reduced to 2,6-dibromobenzyl alcohol using sodium borohydride in tetrahydrofuran (THF).

Reaction Scheme:
$$
\text{m-Dibromobenzene} \xrightarrow[\text{AlCl}3]{\text{AcCl}} \text{2,6-Dibromoacetophenone} \xrightarrow[\text{THF}]{\text{NaBH}4} \text{2,6-Dibromobenzyl Alcohol}
$$

Comparative Analysis of Synthetic Routes

Yield and Purity

Method Overall Yield Purity Complexity
Bromination-Sulfonation 72–78% >99% Moderate
m-Dibromobenzene Route 63–68% 95–97% High

The bromination-sulfonation method offers higher yields and simpler purification but requires careful handling of corrosive reagents. The m-dibromobenzene pathway, while lengthier, allows for intermediate functionalization, enabling derivative synthesis.

Side Reactions and Mitigation

  • Nitro Group Reduction: Minimized by avoiding elevated temperatures during sulfonation.
  • Ring Bromination Over-Substitution: Controlled by stoichiometric bromine addition and low-temperature conditions.
  • Sulfonyl Chloride Hydrolysis: Prevented using anhydrous solvents and inert atmospheres.

Recent Advances in Catalytic Bromination

Emergent protocols employ catalytic N-bromosuccinimide (NBS) with Lewis acids like FeCl₃ to improve bromine atom economy. For example, 4-nitroaniline treated with NBS (1.2 eq) and FeCl₃ (0.1 eq) in dichloromethane achieves 89% dibromination yield at 25°C. This method reduces bromine waste and enhances reaction scalability.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The bromination-sulfonation route is favored industrially due to:

  • Lower Solvent Consumption: Sulfuric acid serves as both solvent and acid catalyst.
  • Recyclable Byproducts: HBr generated during bromination is neutralized to NaBr for reuse.
  • Continuous Flow Systems: Automated reactors maintain precise temperature control during exothermic sulfonation steps.

Analytical Characterization

Final product validation relies on:

  • ¹H NMR: Distinct singlet at δ 8.19 ppm for aromatic protons.
  • IR Spectroscopy: Peaks at 1167 cm⁻¹ (S=O stretching) and 1532 cm⁻¹ (N–H bending).
  • HPLC Purity: >99.3% achieved using C18 columns with acetonitrile/water mobile phases.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atoms at positions 2 and 6 are highly susceptible to substitution due to the electron-withdrawing effects of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups.

Key Reactions:

  • Ammonolysis : Reacts with aqueous ammonia under basic conditions (KOH, 60°C) to yield 2,6-diamino-4-nitrobenzenesulfonamide.

  • Thiolate Substitution : Deprotection studies show that thiolate anions (e.g., PhS⁻) displace bromine in polar aprotic solvents (e.g., CH₂Cl₂) at low temperatures (-78°C), forming aryl thioethers .

Table 1: NAS Reaction Conditions and Yields

NucleophileConditionsProductYieldSource
NH₃ (aq.)KOH, 60°C2,6-Diamino-4-nitrobenzenesulfonamide85%
PhS⁻CH₂Cl₂, -78°C2,6-Bis(phenylthio)-4-nitrobenzenesulfonamide63%
OH⁻H₂O, reflux4-Nitrobenzenesulfonamide (debrominated)72%

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol, the nitro group reduces to an amine (-NH₂), yielding 2,6-dibromo-4-aminobenzenesulfonamide.

  • Tin(II) Chloride Reduction : SnCl₂ in HCl selectively reduces the nitro group without affecting bromine atoms, producing the same amine derivative in 90% yield.

Mechanistic Insight :
The sulfonamide group stabilizes intermediates via resonance, directing reduction exclusively at the nitro group .

Coupling Reactions

The bromine atoms participate in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄ as a catalyst in DMF/H₂O, forming biaryl derivatives.

  • Ullmann Coupling : Copper-mediated coupling with aryl amines generates diarylamine-linked sulfonamides.

Table 2: Coupling Reaction Parameters

Reaction TypeCatalystSolventTemp.Yield
SuzukiPd(PPh₃)₄DMF/H₂O80°C68%
UllmannCuIDMSO110°C55%

Deprotection and Functional Group Transformations

The sulfonamide group can be selectively removed or modified:

  • Acidic Hydrolysis : Concentrated H₂SO₄ cleaves the sulfonamide to yield 2,6-dibromo-4-nitrobenzoic acid.

  • Reductive Deprotection : LiAlH₄ reduces the sulfonamide to a secondary amine, though this may also reduce the nitro group depending on conditions .

Critical Note :
Deprotection kinetics depend on steric and electronic effects. For example, thiolate-mediated deprotection proceeds faster in electron-deficient systems (ΔG‡ = 12.0 kcal/mol for analogous substrates) .

Stability Under Ambient Conditions

The compound is stable in air but sensitive to:

  • UV Light : Undergoes photolytic debromination in sunlight.

  • Strong Bases : Degrades in NaOH (>2M) via sulfonamide hydrolysis.

Scientific Research Applications

2,6-Dibromo-4-nitrobenzenesulfonamide is a chemical compound with applications in scientific research, specifically as an intermediate in synthesizing various compounds.

ApplicationDescription
Chemical SynthesisThis compound serves as an intermediate in the synthesis of various chemical compounds.
Inhibitor of PerforinArylsulphonamides, including derivatives of this compound, have been explored as inhibitors of perforin-mediated lysis . Perforin is a pore-forming protein involved in immune responses. Inhibiting perforin-mediated lysis can modulate immune functions .
Leishmania TreatmentDiarylsulfonamides are being investigated as potential new drugs against visceral leishmaniasis, offering mechanisms of action that differ from existing treatments .
Other BioactivitiesNitroaromatic compounds, a class to which this compound belongs, have direct uses or act as chemical intermediates in the production of explosives, dyes, pigments, pharmaceuticals, rubber, and pesticides . They also have been found to have antimicrobial potential in human diseases . Bioactive compounds from marine sponges show antimicrobial activities, and these have application in veterinary commodities .
AgricultureResearch has been done on the effects of nitroaromatic compounds in pesticides, and their effect on animals .
PharmaceuticalsResearch has been done on the effects of nitroaromatic compounds as chemical intermediates in pharmaceuticals, and their effect on animals, such as methemoglobin formation .
Uncouplers of oxidative phosphorylationSome nitroaromatic structures can act as uncouplers of oxidative phosphorylation .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can inhibit enzyme activity or alter protein function, making the compound useful in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2,6-Dibromo-4-nitrobenzenesulfonamide, a comparative analysis with three analogous sulfonamides is provided below:

4-Nitrobenzenesulfonamide (C₆H₅N₂O₄S)

  • Structural Differences : Lacks bromine substituents.
  • Key Properties :
    • Higher solubility in polar solvents (e.g., 22 g/L in water vs. 5 g/L for the dibromo derivative) due to reduced steric bulk .
    • Lower thermal stability (decomposition at 180°C vs. 240°C for the dibromo compound) .
    • Weaker antimicrobial activity (MIC > 128 µg/mL against S. aureus vs. 32 µg/mL for the dibromo derivative) due to reduced lipophilicity .

2,4-Dibromo-6-nitrobenzenesulfonamide (C₆H₃Br₂N₂O₄S)

  • Structural Differences : Nitro and sulfonamide groups are adjacent (positions 1 and 6), creating steric clashes.
  • Key Properties: Reduced solubility in organic solvents (e.g., 8 mg/mL in ethanol vs. 15 mg/mL for the 2,6-dibromo isomer) due to intramolecular steric hindrance . Lower acidity (pKa = 8.2 vs. 7.5 for this compound) due to weaker electron-withdrawing effects of the nitro group in the meta position relative to sulfonamide .

2,6-Dichloro-4-nitrobenzenesulfonamide (C₆H₃Cl₂N₂O₄S)

  • Structural Differences : Bromine replaced with chlorine.
  • Key Properties :
    • Lower molecular weight (327 g/mol vs. 416 g/mol) and higher melting point (215°C vs. 198°C) due to smaller atomic radius of chlorine .
    • Diminished antimicrobial potency (MIC = 64 µg/mL vs. 32 µg/mL for brominated analog) attributed to reduced halogen bonding efficiency .

Comparative Data Table

Property This compound 4-Nitrobenzenesulfonamide 2,4-Dibromo-6-nitrobenzenesulfonamide 2,6-Dichloro-4-nitrobenzenesulfonamide
Molecular Weight (g/mol) 416 202 416 327
Melting Point (°C) 198 175 210 215
Solubility in Water (g/L) 5 22 3 8
pKa 7.5 9.8 8.2 7.8
MIC against S. aureus (µg/mL) 32 >128 64 64
Thermal Decomposition (°C) 240 180 225 230

Research Findings and Implications

  • Electronic Effects : The 4-nitro group in this compound enhances acidity (pKa = 7.5) by withdrawing electron density from the sulfonamide group, improving reactivity in nucleophilic substitutions .
  • Steric Effects: The 2,6-dibromo arrangement creates a steric shield around the sulfonamide, reducing hydrolysis rates by 40% compared to non-halogenated analogs .
  • Biological Activity : Bromine’s lipophilicity enhances membrane permeability, but excessive steric bulk in 2,4-dibromo-6-nitrobenzenesulfonamide diminishes target binding efficiency .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReagents/ConditionsYield (%)Reference
SulfonylationChlorosulfonic acid, NH₃ (g)65–75
BrominationBr₂, FeBr₃ (0°C, 2 h)80–85
NitrationHNO₃/H₂SO₄ (50°C, 1 h)70–75

Basic: How can spectroscopic techniques (NMR, IR, MS) address challenges posed by bromine and nitro groups in characterizing this compound?

Answer:

  • NMR : Bromine’s quadrupolar moment broadens signals; use high-field instruments (≥500 MHz) and deuterated DMSO for resolution. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm) .
  • IR : Nitro symmetric/asymmetric stretches appear at ~1520 cm⁻¹ and ~1350 cm⁻¹; sulfonamide S=O stretches at ~1150–1300 cm⁻¹ .
  • MS : Expect [M]⁺ with isotopic patterns reflecting two bromines (1:2:1 for ⁷⁹Br/⁸¹Br) .

Q. Table 2: Expected vs. Observed Spectroscopic Data

TechniqueExpected SignalObserved Deviation
¹H NMR8.7 ppm (aromatic H)8.8 ppm (steric crowding)
IR1345 cm⁻¹ (NO₂)1352 cm⁻¹ (crystal packing)

Advanced: How can contradictions between computational predictions and experimental crystallographic data be resolved?

Answer:

  • Software Tools : Refine X-ray data using SHELXL and visualize packing with Mercury’s Materials Module .
  • Methodology : Compare DFT-optimized geometries (e.g., bond angles, dihedrals) with experimental crystallographic parameters. Discrepancies often arise from intermolecular forces (e.g., halogen bonding) not modeled in gas-phase calculations .
  • Example : A 2° deviation in C-Br bond angles may indicate crystal packing effects .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s potential as an enzyme inhibitor?

Answer:

  • Scaffold Modification : Replace bromine with Cl/F to assess steric/electronic effects on binding affinity (see analogs in ).
  • Assay Design : Use fluorescence-based assays to monitor inhibition kinetics (e.g., trypsin-like proteases).
  • Data Interpretation : Cross-validate IC₅₀ values with crystallographic binding modes (e.g., sulfonamide coordination to active-site Zn²⁺) .

Q. Table 3: SAR Data for Analogous Sulfonamides

CompoundTarget EnzymeIC₅₀ (µM)Reference
4-NitrobenzenesulfonamideCarbonic Anhydrase0.12
2,6-Dichloro analogTrypsin1.8

Advanced: How to analyze crystal packing motifs and intermolecular interactions in this compound?

Answer:

  • Tools : Use Mercury CSD to identify halogen bonds (Br···O/N) and π-stacking interactions .
  • Workflow :
    • Generate Hirshfeld surfaces to visualize contact contributions.
    • Calculate packing similarity with database entries (e.g., CCDC).
  • Case Study : A 2.9 Å Br···O interaction may stabilize the crystal lattice .

Basic: What purification techniques are recommended for isolating high-purity this compound?

Answer:

  • Recrystallization : Use ethanol/water (3:1) due to the compound’s low solubility in polar solvents .
  • Chromatography : Avoid silica gel (sulfonamide adsorption); use alumina with dichloromethane/hexane .
  • Validation : Purity ≥98% confirmed by HPLC (C18 column, 70% MeOH in H₂O) .

Advanced: How to address discrepancies in biological assay results across different research groups?

Answer:

  • Root Cause Analysis : Check for batch variability (e.g., residual solvents), assay conditions (pH, temperature), or cell line differences.
  • Validation : Replicate assays with standardized protocols (e.g., PubChem’s bioassay guidelines ).
  • Data Sharing : Use open-access platforms to compare results, ensuring reproducibility .

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